![molecular formula C12H16O B1354010 1-Phenyl-hex-5-EN-3-OL CAS No. 60340-28-5](/img/structure/B1354010.png)
1-Phenyl-hex-5-EN-3-OL
Overview
Description
1-Phenyl-hex-5-EN-3-OL is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.25 . It is also known by other names such as 1-phenethyl-3-buten-1-ol, 4-hydroxy-6-phenyl-1-hexane, and 5-bromo-1-phenyl-hex-5-en-3-ol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of cis-3-hexen-1-ol from alkyl phenyl ethers involves Birch reduction of the alkyl phenyl ether, followed by oxidative ring cleavage and reduction . Another method involves the lipase-catalyzed resolution of homoallylic alcohols .Molecular Structure Analysis
The molecular structure of 1-Phenyl-hex-5-EN-3-OL consists of a phenyl group attached to a hexenol moiety . The InChI code for this compound is 1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2 .Physical And Chemical Properties Analysis
1-Phenyl-hex-5-EN-3-OL has a boiling point of 130 °C (at a pressure of 11 Torr), a predicted density of 0.972±0.06 g/cm3, and a predicted pKa of 14.90±0.20 .Scientific Research Applications
Organic Synthesis
1-Phenyl-hex-5-EN-3-OL: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of complex molecules. Its structure allows for reactions such as Grignard reactions, where it can act as a precursor for the formation of alcohols . Additionally, its alkene moiety is amenable to various addition reactions, which can be exploited to synthesize a wide array of derivatives.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazines . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon .
Biochemical Pathways
Based on its structure, it may be involved in reactions with aldehydes and ketones to form oximes or hydrazines . These reactions are essentially irreversible as the adduct dehydrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how these factors affect 1-phenyl-hex-5-en-3-ol is currently unavailable .
properties
IUPAC Name |
1-phenylhex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQFIGASVMPYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435596 | |
Record name | 1-PHENYL-HEX-5-EN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60340-28-5 | |
Record name | 1-PHENYL-HEX-5-EN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylhex-5-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.